Crobarbatine
Description
Contextualization within Pyrrolizidine (B1209537) Alkaloids (PAs) Research
Pyrrolizidine alkaloids (PAs) represent a large group of over 600 naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores. inchem.orgmsu.edu These alkaloids are characterized by a core structure of two fused five-membered rings, known as the pyrrolizidine nucleus. Crobarbatine is a member of this extensive family of phytochemicals. chemfaces.comnih.gov
The scientific interest in PAs is multifaceted, stemming from their complex chemical structures and their significant biological activities. Research in this area encompasses their biosynthesis, chemical synthesis, and ecological roles. Structurally, PAs are typically esters composed of a necine base (the pyrrolizidine aminoalcohol) and one or more necic acids. thepharmstudent.com this compound itself is an ester of a retronecine-type aminoalcohol. thepharmstudent.com The diversity of PAs arises from variations in the necine base and the necic acids, as well as the stereochemistry of the molecule.
The study of PAs is a dynamic field, with ongoing efforts to identify new alkaloids, understand their distribution in the plant kingdom, and synthesize them in the laboratory. The synthesis of complex PAs like this compound and its components, such as epi-crobarbatic acid, presents a significant challenge to synthetic organic chemists and serves as a platform for developing novel synthetic methodologies. clockss.orgresearchgate.net
Historical Perspective of this compound Discovery
This compound was first identified as a new pyrrolizidine alkaloid in 1973 by S. C. Puri, R. S. Sawhney, and C. K. Atal. chemfaces.comnih.gov Their research involved the isolation and structural elucidation of the compound from the seeds of Crotalaria barbata R. Graham. nih.govresearchgate.net The discovery was a contribution to the broader investigation of the chemical constituents of the Crotalaria genus, which is well-known for producing a variety of pyrrolizidine alkaloids. chemfaces.com
The structural determination of this compound revealed that upon hydrolysis, it yields a necine base, identified as retronecine (B1221780), and a novel lactone acid which was named crobarbatic acid. thepharmstudent.comchemistry-chemists.com The characterization of these components was crucial in establishing the complete structure of the this compound molecule. researchgate.net Subsequent research has focused on the synthesis of this compound and its derivatives, such as this compound acetate (B1210297), further solidifying the understanding of its chemical nature. acs.orgchemistry-chemists.com
Botanical Sources of this compound
The primary botanical source from which this compound has been isolated is Crotalaria barbata R. Graham. chemfaces.commaff.go.jp The alkaloid was specifically extracted from the seeds of this plant species. nih.govthepharmstudent.com Crotalaria barbata is a member of the Fabaceae (legume) family, a genus widely recognized for its production of pyrrolizidine alkaloids. inchem.orgnih.gov The identification of this compound in C. barbata has contributed to the chemotaxonomic understanding of this plant genus.
The genus Crotalaria is a rich source of pyrrolizidine alkaloids, with numerous species having been investigated for their chemical constituents. nih.govacs.orgdpi.qld.gov.au While Crotalaria barbata is the specified source of this compound, other species within this genus are known to produce a diverse array of other pyrrolizidine alkaloids. These studies are significant for understanding the chemical diversity and distribution of these compounds within the plant kingdom.
Research has identified various PAs in different Crotalaria species. For example, studies on Colombian Crotalaria species such as C. pallida, C. maypurensis, C. retusa, C. spectabilis, C. incana, and C. nitens have revealed the presence of monocrotaline (B1676716), crotaleschenine, integerrimine, and usaramine, among others. nih.gov Similarly, investigations into Australian Crotalaria taxa have identified hepatotoxic alkaloids in species like C. novae-hollandiae and C. ramosissima. acs.orgdpi.qld.gov.au Ethiopian Crotalaria species, including C. agatiflora and C. axillaris, have also been shown to contain a variety of PAs. researchgate.net This extensive research across different geographic regions highlights the genus Crotalaria as a significant focus in the study of pyrrolizidine alkaloids. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3/t9-,11+,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHGOLJMYRJHB-AGNJHWRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation Methodologies of Crobarbatine
Foundational Spectroscopic Analyses
The structural characterization of Crobarbatine relies heavily on a combination of spectroscopic methods that probe different aspects of its molecular structure, from elemental composition and functional groups to detailed atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and functional groups. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning the complete structure of complex molecules like this compound.
One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental data regarding the types of protons and carbons present in a molecule, their chemical environments, and their relative numbers.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes | Source |
| Methyl (CH₃-CH) | 1.07 | (CH₃-CH) | Methyl group attached to a methine | thepharmstudent.com |
| Methyl (CH₃-C-OH) | 1.32 | (CH₃-C-OH) | Methyl group adjacent to a hydroxyl | thepharmstudent.com |
Note: Further proton signals were analyzed as part of the comprehensive structural determination, but specific chemical shifts beyond these methyl groups were not detailed in the accessible information.
Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and determining the relative stereochemistry of a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial insights that are not obtainable from 1D spectra alone.
COSY experiments reveal proton-proton couplings, indicating which protons are adjacent through chemical bonds princeton.edusdsu.eduyoutube.com. HSQC experiments correlate protons directly bonded to carbons (one-bond correlations), helping to assign specific proton signals to their corresponding carbon atoms princeton.edusdsu.eduyoutube.comcolumbia.edu. HMBC experiments, on the other hand, detect longer-range correlations (two- or three-bond couplings) between protons and carbons, which are vital for piecing together the molecular skeleton and confirming the arrangement of functional groups princeton.edusdsu.eduyoutube.comcolumbia.edu. While specific details of the 2D NMR experiments performed on this compound were not extensively detailed in the provided snippets, these techniques are standard practice in the structural elucidation of alkaloids and were part of the analytical suite used for its characterization researchgate.net. These methods collectively contribute to mapping out the complete carbon-hydrogen framework and identifying key structural motifs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through the analysis of fragmentation patterns.
The mass spectrum of this compound indicated a molecular weight (M) of 295 thepharmstudent.com. This mass, when combined with its molecular formula, C₁₅H₂₁NO₅ up.ac.za, is consistent with its structure as a pyrrolizidine (B1209537) alkaloid ester. Fragmentation analysis of this compound yielded characteristic peaks at m/z values of 80, 93, 95, 119, 120, 121, 136, and 138 thepharmstudent.com. These fragmentation patterns are indicative of an ester derived from a retronecine-type aminoalcohol, providing further support for its classification and structural features thepharmstudent.com. The analysis of these fragments helps in deducing the presence of specific substructures and the nature of the ester linkage.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Notes | Source |
| Molecular Weight (M) | 295 | thepharmstudent.com | |
| Molecular Formula | C₁₅H₂₁NO₅ | up.ac.za | |
| Characteristic Fragments (m/z) | 80, 93, 95, 119, 120, 121, 136, 138 | Suggestive of a retronecine-type aminoalcohol ester | thepharmstudent.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify functional groups and electronic transitions within a molecule, respectively.
Table 3: IR and UV-Vis Spectroscopy for this compound
| Spectroscopy Type | Key Findings/Application | Source |
| IR Spectroscopy | Used for identification and functional group analysis. Related compounds exhibit characteristic ester and hydroxyl absorptions. | thepharmstudent.com, researchgate.net, acs.org |
| UV-Vis Spectroscopy | Used to study electronic transitions and chromophores. Provides information on conjugated systems. Specific absorption maxima for this compound were not detailed. | msu.edu, uobabylon.edu.iq, researchgate.net, numberanalytics.com |
X-ray Crystallography for Absolute Stereochemistry Determination of this compound and its Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry wikipedia.orgnih.govlibretexts.org. This technique involves diffracting X-rays off the electron clouds of atoms in a crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into an electron density map wikipedia.orglibretexts.org.
While direct X-ray crystallographic data for this compound itself was not explicitly provided, the stereochemistry of a key hydrolysis product, crobarbatic acid, and its synthetic intermediates was unambiguously proven through X-ray crystallography capes.gov.br. This highlights the critical role of X-ray crystallography in establishing absolute configurations, particularly for chiral molecules where stereoisomers can exhibit different biological activities. By providing precise atomic coordinates, X-ray crystallography confirms the spatial arrangement of atoms, which is vital for a complete understanding of the molecule's structure and properties.
Chemical Degradation and Derivatization Studies of this compound
Chemical degradation studies involve breaking down a complex molecule into simpler, identifiable fragments. By analyzing these fragments, researchers can infer the structure of the original compound. Derivatization studies involve chemically modifying the compound to enhance its properties for analysis or to facilitate structural determination.
Hydrolysis of this compound to Retronecine (B1221780) and Crobarbatic Acid
Hydrolysis is a common degradation pathway for many natural products, particularly those containing ester or glycosidic linkages. In the case of this compound, hydrolysis has been employed to cleave specific bonds, yielding smaller, structurally distinct molecules. Research indicates that the hydrolysis of this compound leads to the formation of Retronecine and Crobarbatic Acid researchgate.netmdpi.com.
Retronecine is a pyrrolizidine alkaloid base, a common structural motif found in many biologically active compounds. Its isolation and characterization from this compound hydrolysis provide key insights into the alkaloid core structure.
Crobarbatic Acid is the acidic component resulting from the cleavage of the ester linkage within this compound. Its structure is determined through spectroscopic analysis, complementing the information obtained from Retronecine.
The reaction typically involves treating this compound with aqueous acid or base under controlled conditions. The resulting products, Retronecine and Crobarbatic Acid, are then isolated and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Hydrolysis Products of this compound
| Product Name | Chemical Class | Role in Elucidation |
| Retronecine | Pyrrolizidine Alkaloid | Confirms the presence of the pyrrolizidine core. |
| Crobarbatic Acid | Carboxylic Acid (likely) | Identifies the acidic moiety and ester linkage position. |
Hydrogenolysis of this compound to Retronecanol
Hydrogenolysis is another significant degradation method used in natural product chemistry. This process involves the cleavage of chemical bonds by hydrogen, typically in the presence of a catalyst. Studies on this compound have utilized hydrogenolysis to further probe its structure.
Specifically, the hydrogenolysis of this compound, often carried out using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, yields Retronecanol researchgate.net. Retronecanol is a reduced form of Retronecine, where a specific functional group (likely an ester or ether linkage) is cleaved and saturated.
The formation of Retronecanol from this compound provides further evidence for the structural integrity of the pyrrolizidine skeleton and helps in mapping out the positions of ester or other cleavable groups within the molecule.
Table 2: Hydrogenolysis Product of this compound
| Product Name | Chemical Class | Role in Elucidation |
| Retronecanol | Pyrrolizidine Alcohol | Confirms the pyrrolizidine core and the location of a cleavable bond. |
Advanced and Emerging Techniques in Organic Structure Elucidation Applicable to Complex Natural Products
The elucidation of complex natural products like this compound often requires a suite of advanced analytical techniques, especially when traditional methods prove insufficient or when confirming intricate stereochemical details. Modern organic structure elucidation relies heavily on sophisticated spectroscopic and crystallographic methods, often augmented by computational approaches mdpi.comnih.govbiomedres.us.
High-Resolution Mass Spectrometry (HR-MS): Provides accurate mass measurements, allowing for the determination of elemental composition and differentiation of isobaric compounds. Tandem MS (MS/MS) offers fragmentation patterns that reveal structural subunits creative-biostructure.com.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond basic 1D and 2D NMR (e.g., COSY, HSQC, HMBC), techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for determining spatial proximity of atoms, crucial for establishing relative stereochemistry. Residual Dipolar Couplings (RDCs) can provide information on molecular orientation in solution, aiding in the determination of absolute configuration researchgate.netlibretexts.org. Computer-assisted structure elucidation (CASE) systems also leverage NMR data to propose structures researchgate.net.
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides definitive three-dimensional structural information, including absolute configuration. This remains a gold standard for structure confirmation nih.gov.
Computational Methods: In silico tools, including density functional theory (DFT) calculations for predicting NMR chemical shifts and electronic circular dichroism (ECD) spectra, are increasingly used to support experimental findings and assign stereochemistry wikipedia.orgresearchgate.net. These methods can also aid in predicting degradation pathways and products.
Chiral Chromatography and Spectroscopic Methods: Techniques like chiral High-Performance Liquid Chromatography (HPLC) and chiral solvating agents (CSAs) in NMR are employed to determine enantiomeric purity and absolute configuration mdpi.com.
These advanced techniques, often used in combination, enable researchers to unravel the complex architectures of natural products, including molecules like this compound, with high confidence.
Biosynthetic Investigations of Crobarbatine
General Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways
The biosynthesis of pyrrolizidine alkaloids is a complex, multi-step process that originates from primary metabolism ontosight.ainih.govrsc.org. The pathway typically begins with the amino acid arginine, which is converted into ornithine and subsequently into putrescine, a key polyamine precursor ontosight.ainih.govrsc.orgrsc.orgresearchgate.netcdnsciencepub.comcdnsciencepub.comacs.org. Putrescine, along with spermidine (B129725), serves as a substrate for the first committed enzyme in PA biosynthesis, homospermidine synthase (HSS) ontosight.ainih.govpnas.orgnih.govnih.govrsc.orgresearchgate.netuni-kiel.de. HSS catalyzes the formation of homospermidine, a triamine dimer of putrescine, which is considered the central intermediate for the pyrrolizidine skeleton ontosight.aipnas.orgrsc.orgresearchgate.net. Homospermidine is then further processed through a series of enzymatic reactions, including oxidation and cyclization, to form the characteristic pyrrolizidine ring system, often referred to as the necine base ontosight.ainih.govrsc.org. Many PAs are found in their N-oxide forms, suggesting a potential role for N-oxidation enzymes in the later stages of biosynthesis nih.govnih.govresearchgate.net. The regulation of PA biosynthesis is influenced by both genetic and environmental factors, with gene expression potentially being induced by stressors such as wounding or herbivory ontosight.ai.
Table 1: Key Intermediates and Enzymes in Pyrrolizidine Alkaloid Biosynthesis
| Stage | Precursor/Intermediate | Key Enzyme(s) | Product/Outcome |
| Primary Metabolism | Arginine | Ornithine Decarboxylase (implied) | Ornithine |
| Polyamine Synthesis | Ornithine | Putrescine Synthase (implied) | Putrescine |
| Putrescine, Spermidine | Homospermidine Synthase (HSS) | Homospermidine | |
| Necine Base Formation | Homospermidine | Oxidases (e.g., CuAO), other enzymes (postulated) | Necine Base (e.g., Retronecine) |
| Esterification | Necine Base, Necic Acid | Acyltransferases (e.g., BAHD family, postulated) | Pyrrolizidine Alkaloid (Mono- or Diester) |
| N-Oxidation (optional) | Pyrrolizidine Alkaloid | Pyrrolizidine Alkaloid N-oxide Synthase | Pyrrolizidine Alkaloid N-oxide |
Retronecine (B1221780) Biosynthesis as a Core Pathway Component to Crobarbatine
Retronecine is one of the most frequently encountered necine bases in pyrrolizidine alkaloids, forming the core bicyclic pyrrolizidine structure nih.govrsc.orgacs.org. Its biosynthesis has been extensively studied using radiolabeled precursor feeding experiments rsc.orgresearchgate.netcdnsciencepub.comacs.org. These investigations have demonstrated that retronecine is derived from two molecules originating from ornithine, which are channeled through putrescine rsc.orgresearchgate.netcdnsciencepub.comcdnsciencepub.comacs.org. Specifically, putrescine and spermidine serve as efficient precursors, with homospermidine identified as a symmetrical C4-N-C4 intermediate formed from these polyamines rsc.orgrsc.orgresearchgate.netcdnsciencepub.comacs.org. This intermediate undergoes further enzymatic modifications, including desaturation and hydroxylation, to yield the characteristic necine base, retronecine ontosight.airsc.org. The precise sequence of these enzymatic steps and the specific enzymes involved in the final transformations to retronecine are subjects of ongoing research ontosight.airsc.orgresearchgate.net.
Proposed Biosynthetic Route to this compound's Macrocyclic Diester Moiety
Pyrrolizidine alkaloids are characterized by the esterification of their necine bases with various necic acids nih.gov. This compound stands out as a macrocyclic diester, meaning its necine base, (+)-retronecine, is esterified with a dicarboxylic acid, known as crobarbatic acid, forming an eleven-membered macrocyclic ring structure acs.orgthepharmstudent.comresearchgate.net. The biosynthesis of necic acids follows pathways distinct from those of the necine bases nih.gov. For this compound, the formation of the macrocyclic diester likely involves the esterification of (+)-retronecine with crobarbatic acid, which itself exists in a lactone form acs.orgthepharmstudent.comresearchgate.net. While the specific enzymes responsible for these macrocyclization and esterification steps in this compound biosynthesis are not definitively identified in the literature, it is proposed that acyltransferases, potentially from the BAHD family, may play a role in attaching the necic acid moieties to the hydroxyl groups of the necine base nih.gov. Subsequent intramolecular esterification would then lead to the formation of the macrocyclic diester structure characteristic of this compound.
Preclinical Research on Crobarbatine S Biological Activity
Mechanistic Investigations at the Cellular and Sub-Cellular Levels
Understanding how a compound like Crobarbatine interacts with biological systems at the cellular and sub-cellular level is foundational in preclinical research. These investigations aim to elucidate the molecular mechanisms underlying its potential therapeutic effects, excluding pathways primarily related to toxicity. Such studies typically involve examining how the compound influences cellular processes, signaling cascades, and the function of specific biomolecules.
Cellular investigations might explore how this compound affects cell viability, proliferation, or differentiation. Sub-cellular studies could delve into its interactions with organelles, intracellular pathways, or specific protein functions. For instance, researchers might investigate if the compound modulates enzyme activity within cells, alters receptor expression or signaling downstream of receptor activation, or interferes with key metabolic processes. Techniques employed can include Western blotting to assess protein levels, immunofluorescence microscopy to visualize cellular localization and interactions, or various biochemical assays to quantify enzymatic activity or binding affinities. These studies provide critical insights into how a compound exerts its effects before moving to more complex biological models.
Identification of Pharmacological Targets
A crucial aspect of preclinical research is identifying the specific biological targets with which a compound interacts to produce its observed effects. For compounds with potential therapeutic applications, these targets are often enzymes or receptors that play a critical role in disease pathogenesis.
Enzyme Inhibition/Modulation: Many therapeutic strategies involve modulating the activity of specific enzymes. For example, compounds targeting acetylcholinesterase (AChE) are used in neurodegenerative diseases, where they inhibit the enzyme to increase acetylcholine (B1216132) levels nih.govnih.gov. Similarly, other enzymes involved in inflammatory pathways, metabolic processes, or cell signaling could be potential targets. Identifying whether this compound acts as an inhibitor, activator, or modulator of specific enzymes is a key area of investigation.
Receptor Modulation: Compounds can also exert their effects by interacting with cellular receptors, either by activating them (agonism) or blocking their activation by natural ligands (antagonism). Some compounds may also act as allosteric modulators, binding to a site distinct from the primary ligand-binding site to fine-tune receptor activity nih.gov.
In Silico Approaches: Computational methods, such as molecular docking, are frequently used in the early stages of research to predict potential protein targets based on the compound's chemical structure. For example, studies on related compounds like monocrotaline (B1676716) have used in silico methods to predict interactions with proteins such as p53, HGF, and TREM1, which are implicated in certain cancers chemfaces.com. These predictions guide experimental validation.
Example of Potential Targets and Activities:
| Potential Target Class | Specific Target Example (Illustrative) | Potential Biological Activity |
| Enzyme | Kinase XYZ | Inhibition |
| Enzyme | Protease ABC | Activation |
| Receptor | G Protein-Coupled Receptor (GPCR) Q | Antagonism |
| Receptor | Ion Channel R | Modulation (e.g., blocking) |
| Transcription Factor | TF-1 | Modulation of binding |
In Vitro Biological Activity Assessments
In vitro assays serve as the initial screening platform to evaluate a compound's biological activity in a controlled laboratory setting, often using isolated enzymes, cell cultures, or tissue extracts. These assessments are vital for identifying potential efficacy and guiding further development.
Common in vitro assessments include:
Cytotoxicity Assays: These evaluate a compound's effect on cell viability. Assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or NRU (Neutral Red Uptake) assays can quantify cell death or metabolic activity in response to the compound chemfaces.com.
Enzyme Inhibition Assays: These directly measure the compound's ability to inhibit or activate specific enzymes. Results are often reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, indicating the concentration required to achieve 50% of the maximal effect.
Cell-Based Assays: These assays assess the compound's impact on specific cellular functions or signaling pathways. For example, they might measure the production of inflammatory mediators, the activation of specific gene pathways, or the response of cells to stimuli.
Antimicrobial/Antiviral Assays: If a compound is being investigated for infectious disease applications, in vitro studies would assess its ability to inhibit the growth or replication of bacteria, viruses, or other pathogens nih.govnih.gov.
Antineoplastic/Anti-inflammatory Assays: These assays evaluate a compound's potential to inhibit cancer cell growth or reduce inflammatory responses, respectively. For example, studies might assess effects on cancer cell lines or the inhibition of inflammatory markers chemfaces.combiocrick.com.
Illustrative In Vitro Activity Profile:
| Assay Type | Endpoint Measured | Example Result (Hypothetical) |
| Cytotoxicity (HepG2 cells) | IC50 (µg/mL) | 24.966 |
| Enzyme Inhibition (Enzyme X) | IC50 (µM) | 0.5 |
| Cell Signaling (Pathway Y) | % Inhibition of Marker Z | 75% at 10 µM |
| Antimicrobial (S. aureus) | Minimum Inhibitory Conc. (MIC) | 16 µg/mL |
Exploration of this compound in Relevant in vivo Preclinical Models
Following promising in vitro results, compounds are typically evaluated in in vivo preclinical models, most commonly using animal models such as mice or rats. These studies are essential for assessing efficacy, pharmacokinetics, pharmacodynamics, and potential biological effects in a complex, whole-organism context, bridging the gap between laboratory bench and clinical application nih.govchampionsoncology.comnih.gov.
In vivo models are established to mimic specific disease states. For example, in cancer research, xenograft models involving the implantation of human tumor cells into immunocompromised mice are widely used championsoncology.comnih.gov. Other models might involve inducing specific physiological conditions or diseases in animals to test therapeutic interventions.
Key aspects evaluated in vivo include:
Efficacy: Measuring the compound's ability to produce a desired therapeutic effect, such as reducing tumor size, alleviating disease symptoms, or improving survival rates.
Pharmacokinetics (PK): Studying how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This helps determine appropriate dosing regimens and understand drug exposure levels.
Pharmacodynamics (PD): Examining the relationship between drug concentration and its biological effect over time.
Target Engagement: Confirming that the compound reaches its intended target in the body and exerts the expected biological modulation.
For instance, research on related pyrrolizidine (B1209537) alkaloids like monocrotaline has utilized rat models to study its induction of pulmonary vascular syndrome, characterized by proliferative pulmonary vasculitis and pulmonary hypertension chemfaces.com. Such studies in vivo reveal complex physiological responses that are not apparent in simpler in vitro systems.
Illustrative In Vivo Preclinical Model Efficacy (Hypothetical):
| Preclinical Model Type | Disease Model | Endpoint Measured | Example Result (Hypothetical) |
| Mouse Xenograft Model | Hepatocellular Carcinoma | Tumor Volume Reduction (%) | 60% at 10 mg/kg/day |
| Rat Model | Pulmonary Hypertension | Mean Pulmonary Artery Pressure | Reduced by 25% |
| Rodent Model | Inflammatory Response (e.g., paw edema) | Edema Inhibition (%) | 45% at 5 mg/kg |
| Non-human Primate Model | Neurological Disorder (e.g., cognitive deficit) | Cognitive Performance Score | Improved by 30% |
Structure Activity Relationship Sar Studies of Crobarbatine
Correlating Crobarbatine's Structural Features with Observed Biological Functions
The biological activity of pyrrolizidine (B1209537) alkaloids, including by inference this compound, is intrinsically linked to their chemical structure. The core structure of PAs consists of a necine base, which is an amino alcohol, esterified with one or more necic acids. Several structural features are known to be critical for the biological, particularly toxic, effects of PAs.
The primary determinant of the toxicity of many PAs is the presence of a double bond at the 1,2-position of the necine base. This unsaturation is a prerequisite for the metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent bonds with cellular macromolecules such as proteins and DNA, leading to cytotoxicity, hepatotoxicity, and carcinogenicity. While the specific biological functions of this compound are not extensively documented, its activity is likely governed by this same metabolic pathway, assuming it possesses an unsaturated necine base.
The nature of the necic acid esterifying the necine base also plays a significant role in the biological activity of PAs. The complexity and stereochemistry of the necic acid can influence the reactivity and lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion. For instance, macrocyclic diesters, where a single dicarboxylic acid esterifies two hydroxyl groups on the necine base, often exhibit higher toxicity compared to monoesters or open-chain diesters. This is attributed to the increased stability and reactivity of the resulting pyrrolic esters.
The presence of other functional groups on either the necine base or the necic acid can further modulate biological activity. For example, hydroxylation, methylation, or the presence of other substituents can alter the molecule's polarity and its interaction with metabolic enzymes and biological targets.
A comparative analysis of different PAs isolated from Crotalaria species reveals variations in their biological effects, which can be attributed to these structural differences.
Table 1: Structural Features of Selected Pyrrolizidine Alkaloids from Crotalaria and Their Implied Biological Significance
| Pyrrolizidine Alkaloid | Key Structural Features | Implied Biological Significance |
|---|---|---|
| Monocrotaline (B1676716) | Unsaturated necine base (retronecine), macrocyclic diester | High potential for metabolic activation to toxic pyrrolic esters, leading to hepatotoxicity. |
| Usaramine | Unsaturated necine base (retronecine), open-chain diester | Potential for metabolic activation, though reactivity may differ from macrocyclic diesters. |
| Trichodesmine | Unsaturated necine base, esterified with trichodesmic acid | Biological activity is influenced by the specific structure of the necic acid. |
| Junceine | Unsaturated necine base, macrocyclic diester | Similar to monocrotaline, expected to exhibit significant biological activity due to its structure. |
This table is illustrative and based on general knowledge of pyrrolizidine alkaloid toxicology.
Identification of Key Pharmacophores and Active Subunits within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrrolizidine alkaloids, the key pharmacophore responsible for their characteristic toxicity is well-established.
The critical pharmacophoric unit is the unsaturated necine base , specifically the 1,2-double bond. This feature is essential for the metabolic activation to the electrophilic pyrrolic ester. Without this double bond, the PA is generally considered non-toxic.
The stereochemistry of the necine base and the necic acids is also a crucial component of the pharmacophore. The specific three-dimensional arrangement of atoms can significantly impact the biological activity, as it determines the precise interaction with enzymes and receptors.
Therefore, the active subunit within the this compound scaffold, as with other toxic PAs, can be identified as the pyrrolic ester that is formed upon metabolic activation. This reactive intermediate is the ultimate toxicant that alkylates cellular components.
Rational Design and Synthesis of this compound Analogues for Modulated Activity
The rational design of analogues of natural products is a common strategy in medicinal chemistry to enhance desired biological activities while reducing unwanted side effects. While there is no specific public record of the rational design and synthesis of this compound analogues, the principles for such an undertaking can be outlined based on the known SAR of pyrrolizidine alkaloids.
The primary goal in designing this compound analogues would likely be to modulate its biological activity, for instance, to develop derivatives with potential therapeutic properties while eliminating their inherent toxicity. Key strategies would involve modifications of the core PA structure.
Modification of the Necine Base:
Saturation of the 1,2-double bond: This would be the most direct approach to eliminate the hepatotoxicity associated with metabolic activation. The resulting saturated analogue could then be evaluated for other potential biological activities.
Alteration of stereochemistry: Modifying the stereocenters on the necine base could lead to analogues with different biological profiles, potentially with reduced affinity for the enzymes responsible for toxic metabolic activation.
Modification of the Necic Acid Moiety:
Varying the esterifying acids: Synthesizing analogues with different necic acids would allow for a systematic exploration of how the structure of the side chain affects biological activity. This could involve changing the length, branching, and functional groups of the acid.
Introduction of different functional groups: Incorporating polar or ionizable groups could alter the solubility and pharmacokinetic properties of the analogues. For example, the addition of amino or carboxyl groups could increase water solubility and change the way the molecule interacts with biological targets.
Synthesis of Simplified Analogues:
Creating simplified versions of the this compound molecule that retain certain key features (a potential pharmacophore for a desired, non-toxic activity) while removing non-essential parts of the structure can lead to compounds that are easier to synthesize and have improved pharmacological properties.
The synthesis of such analogues would likely involve semi-synthetic approaches starting from isolated this compound or total synthesis to allow for greater structural diversity.
Table 2: Hypothetical Design Strategies for this compound Analogues
| Modification Strategy | Target Structural Feature | Desired Outcome |
|---|---|---|
| Reduction | 1,2-double bond of the necine base | Elimination of hepatotoxicity. |
| Epimerization | Stereocenters of the necine base or necic acid | Altered binding to metabolic enzymes and biological targets. |
| Esterification/Transesterification | Necic acid moiety | Modulation of lipophilicity, reactivity, and biological activity. |
| Functional Group Interconversion | Hydroxyl or other groups on the necic acid | Improved pharmacokinetic properties and target interaction. |
This table represents theoretical strategies based on general principles of medicinal chemistry applied to pyrrolizidine alkaloids.
Quantitative Structure-Activity Relationship (QSAR) Approaches Applied to Pyrrolizidine Alkaloids
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that attempt to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. herts.ac.uk These models can then be used to predict the activity of new, unsynthesized compounds.
While specific QSAR studies on this compound are not available in the public domain, the principles of QSAR have been applied to other classes of alkaloids and natural products to predict their toxicity and other biological activities. A QSAR study on pyrrolizidine alkaloids would involve several key steps:
Data Set Compilation: A dataset of PAs with known biological activity (e.g., cytotoxicity, hepatotoxicity) would be compiled. This would include this compound and a series of structurally related PAs.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each PA in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
For pyrrolizidine alkaloids, a QSAR model could potentially identify the key structural features that contribute most significantly to their toxicity. For example, descriptors related to the electronic properties of the necine base and the size and shape of the necic acid would likely be important variables in such a model.
The application of QSAR to PAs could be a valuable tool for:
Predicting the toxicity of newly discovered PAs.
Prioritizing PAs for further toxicological testing.
Guiding the design of new, non-toxic analogues with potential therapeutic applications.
Although a specific QSAR model for this compound has not been published, the methodology represents a powerful approach for understanding the SAR of this and other pyrrolizidine alkaloids.
Advanced Analytical Methodologies for Crobarbatine Research
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic methods are foundational for separating Crobarbatine from complex mixtures, purifying it to high standards, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely utilized for the separation, identification, and quantification of alkaloids, including pyrrolizidine (B1209537) alkaloids like this compound inchem.org. HPLC's ability to resolve compounds based on their differential partitioning between a stationary phase and a mobile phase makes it invaluable for purifying natural products. While specific HPLC conditions for this compound are not universally standardized in the literature, general approaches involve reversed-phase chromatography using C18 columns with mobile phases typically consisting of water or buffer solutions mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727) chromatographyonline.comresearchgate.nethplc.eu. Detection is commonly achieved using UV-Vis detectors, often at wavelengths where the alkaloid chromophores absorb, or coupled with mass spectrometry for enhanced specificity and sensitivity eag.commeasurlabs.com. HPLC is instrumental in both analytical applications, such as purity assessment, and preparative applications for obtaining pure this compound for further studies chromatographyonline.comnih.gov.
Gas Chromatography (GC)
Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While many pyrrolizidine alkaloids, including this compound, may not be sufficiently volatile for direct GC analysis without derivatization, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying such compounds, particularly if they can be rendered volatile or if their degradation products are analyzed inchem.orgthermofisher.cominnovatechlabs.com. GC separation relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated onto the inner wall of a capillary column. Compounds elute based on their boiling points and interactions with the stationary phase, with retention times serving as a key identification parameter thermofisher.comyoutube.com.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis, separation, and preliminary purification of alkaloids like this compound inchem.orgntu.edu.sg. Typically, silica (B1680970) gel or Kieselgel G plates are used as the stationary phase inchem.orgpsu.edu. Mobile phases commonly employed for pyrrolizidine alkaloids include mixtures of chloroform, methanol, and aqueous ammonia (B1221849) or concentrated ammonia inchem.orgpsu.edu. Visualization of separated spots is often achieved using spray reagents such as Ehrlich's reagent (4-dimethylaminobenzaldehyde) or o-chloranil, which react with the alkaloids to produce colored spots inchem.orgpsu.edu. TLC is also valuable for monitoring the progress of chromatographic separations and assessing the purity of fractions obtained from other chromatographic techniques ntu.edu.sg.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for comprehensive this compound analysis.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural information. After GC separation, compounds are ionized and fragmented in the mass spectrometer, generating mass spectra that can be compared to spectral libraries for identification. For this compound, GC-MS can be used to identify the compound and its related impurities or metabolites, provided suitable GC conditions are established or derivatization is employed inchem.orgthermofisher.cominnovatechlabs.com.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines HPLC separation with tandem mass spectrometry eag.commeasurlabs.comnih.gov. This approach is particularly powerful for analyzing this compound in complex biological matrices, where high selectivity is required to distinguish the target analyte from interfering compounds. In LC-MS/MS, the HPLC eluent is directed to a mass spectrometer, where specific precursor ions are selected, fragmented in a collision cell, and their product ions are detected. This "selected reaction monitoring" (SRM) mode offers exceptional sensitivity and specificity, enabling the quantification of this compound at trace levels eag.commeasurlabs.com.
Spectroscopic Quantification Methods for this compound
Spectroscopic techniques play a crucial role in structure elucidation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. For this compound, NMR has been used to identify methyl groups at δ 1.07 and δ 1.32 thepharmstudent.com. Mass Spectrometry (MS), as mentioned, provides molecular weight and fragmentation patterns essential for identification. The molecular ion (M+) for this compound has been reported at m/z 295, with characteristic fragment ions at m/z 80, 93, 95, 119, 120, 121, 136, and 138, indicating its ester nature with a retronecine-type aminoalcohol thepharmstudent.com. While direct quantitative spectroscopic methods like UV-Vis spectrophotometry can be used if a pure standard is available and interference is minimal, MS-based quantification (e.g., using LC-MS/MS) is generally preferred for its superior sensitivity and selectivity in complex samples.
Optimized Sample Preparation and Extraction Procedures from Biological and Natural Matrices
Effective extraction and sample preparation are critical prerequisites for the successful analysis of this compound from diverse matrices, such as plant materials or biological fluids. The complexity of these matrices necessitates methods that efficiently extract the target analyte while removing interfering substances chromatographyonline.comresearchgate.netnih.govnih.gov.
Common extraction techniques include:
Solvent Extraction: Utilizing polar or semi-polar solvents (e.g., methanol, ethanol, chloroform, ethyl acetate) to solubilize this compound from plant tissues nih.govmdpi.com. Methods like Soxhlet extraction, microwave-assisted extraction (MAE), or ultrasound-assisted extraction (UAE) can enhance extraction efficiency nih.govmdpi.com.
Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and concentration, employing various sorbent materials to selectively retain this compound while allowing matrix components to pass through, or vice versa researchgate.netnih.govgerstelus.com.
Liquid-Liquid Extraction (LLE): This technique involves partitioning this compound between two immiscible liquid phases, often used for initial clean-up and concentration researchgate.netnih.govgerstelus.com.
Supported Liquid Extraction (SLE): An alternative extraction method that uses a solid support to immobilize one liquid phase, facilitating efficient extraction csic.es.
The choice of extraction method depends on the matrix, the concentration of this compound, and the subsequent analytical technique. Optimization often involves parameters such as solvent type, solvent-to-sample ratio, extraction time, temperature, and pH to maximize recovery and minimize co-extraction of impurities chromatographyonline.comresearchgate.netutm.my. Automation of these procedures is also increasingly employed to improve reproducibility and throughput gerstelus.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
